N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3S2/c1-21(23,20-13-17-8-4-5-9-19(17)26-20)14-22-27(24,25)18-11-10-15-6-2-3-7-16(15)12-18/h4-5,8-13,22-23H,2-3,6-7,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQWWBHXYTVTYPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC2=C(CCCC2)C=C1)(C3=CC4=CC=CC=C4S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multi-step organic reactions. One common approach is the condensation reaction, which includes the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis methods . These reactions often involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters to form the aminothiophene derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and the use of catalysts like potassium t-butoxide can enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The benzo[b]thiophene moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several sulfonamide derivatives, as highlighted in the evidence. Key comparisons include:
Substituent Variations in the Aromatic Moieties
Benzothiophene vs. Furan/Thiophene :
The benzothiophene group in the target compound contrasts with analogs like N-[2-(furan-2-yl)-2-hydroxypropyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide (CAS 1396874-48-8, BG15140), which features a furan ring. Benzothiophene’s larger, more lipophilic structure may enhance membrane permeability compared to the oxygen-rich furan .- Molecular Weight : BG15140 has a molecular weight of 335.42 g/mol, while the benzothiophene analog’s molecular weight is likely higher (~380–400 g/mol) due to the sulfur-containing benzothiophene group.
- Sulfonamide Group Variations: The 5,6,7,8-tetrahydronaphthalene-2-sulfonamide group in the target compound differs from 5-chlorothiophene-2-sulfonamide (CAS 2034355-43-4), which introduces an electronegative chlorine atom. The chlorine substituent may increase binding affinity in target interactions (e.g., enzyme inhibition) compared to the non-halogenated tetrahydronaphthalene group .
Comparative Table of Key Features
Biological Activity
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, highlighting relevant research findings, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 356.44 g/mol. Its structure features a benzothiophene moiety, a hydroxypropyl group, and a sulfonamide functional group, contributing to its diverse biological activities.
Research indicates that the biological activity of this compound may stem from its ability to interact with specific molecular targets. It is believed to inhibit certain enzymes or receptors involved in various disease processes. The exact pathways remain under investigation; however, preliminary studies suggest modulation of cellular signaling pathways and inhibition of key enzymes as potential mechanisms.
Biological Activities
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Antimicrobial Activity :
- Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, sulfonamide derivatives are known for their antibacterial effects due to their ability to inhibit bacterial folic acid synthesis.
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Anti-inflammatory Effects :
- The presence of the benzothiophene moiety may enhance anti-inflammatory activity. Research into related compounds has demonstrated their efficacy in reducing inflammation markers in vitro and in vivo.
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Antioxidant Properties :
- Compounds containing hydroxy groups typically exhibit antioxidant activity. The hydroxypropyl group in this compound could contribute to scavenging free radicals and reducing oxidative stress.
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Enzyme Inhibition :
- The compound has been evaluated for its inhibitory effects on enzymes such as α-glucosidase. Preliminary data suggest it may act as a competitive inhibitor, potentially aiding in the management of postprandial hyperglycemia.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[2-(1-Benzothiophen-2-yl)-2-hydroxyethyl]-2-(1H-pyrazol-5-yl)acetamide | Benzothiophene core, pyrazole substitution | Anti-inflammatory, analgesic |
| N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-2-bromobenzamide | Similar benzothiophene structure with bromine | Antimicrobial, anticancer |
| N-[4-chloro-2-(6-fluorobenzothiazol-4-yl)]benzenesulfonamide | Chlorine substitution on benzothiazole | Antibacterial, antifungal |
This table illustrates how the unique combination of functional groups in this compound may enhance its biological activity compared to structurally similar compounds.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
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In vitro Studies :
- Laboratory tests have shown that the compound inhibits α-glucosidase with an IC50 value comparable to known inhibitors like acarbose. This suggests potential applications in managing diabetes by controlling blood sugar levels post-meal.
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Animal Models :
- In vivo studies using animal models have demonstrated anti-inflammatory effects when administered at specific dosages, indicating its potential for therapeutic use in inflammatory diseases.
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Safety and Toxicity :
- Toxicological assessments reveal that while the compound exhibits promising biological activities, further studies are required to evaluate its safety profile comprehensively.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
